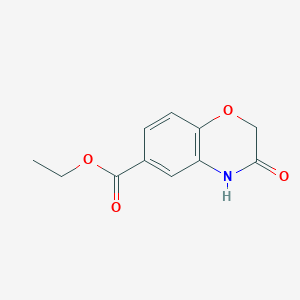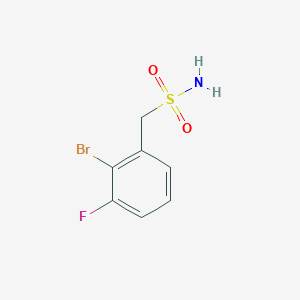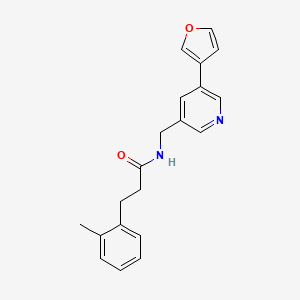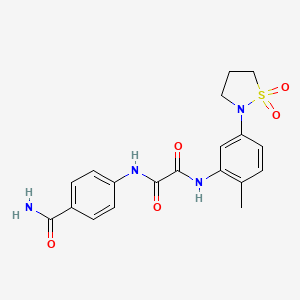
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in the compound suggests potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, as seen in the synthesis of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. These intermediates are crucial for the synthesis of aryl quinoline compounds and are obtained through a four-step process, which includes confirmation of the structures by FTIR, NMR spectroscopy, and mass spectrometry . Similarly, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring, followed by decarboxylation, leads to 5-methoxy-6-bromoindoles, which are valuable starting materials for the synthesis of analogs of biologically active compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray diffraction and further confirmed by density functional theory (DFT) calculations. For instance, the crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was determined by X-ray analysis, revealing a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . The molecular electrostatic potential and frontier molecular orbitals of these compounds can also be investigated using DFT to reveal some physicochemical properties .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions due to their reactive sites. For example, the bromine atom in the 6-position can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity. The synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline demonstrates the reactivity of such compounds, where the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF leads to the formation of the title compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be diverse. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is scarcely affected by changing the medium pH, showing strong fluorescence from pH 2.0 to 11.0 . The stability of these compounds against light and heat is also noteworthy, as no degradation was observed at 60 degrees Celsius for 3 days with exposure to daylight . The crystallographic data provide insights into the solid-state properties, such as the conformation of the rings and the presence of non-classical hydrogen bonds, which can influence the compound's solubility and melting point .
科学的研究の応用
Synthesis and Characterization
- Green Synthesis of Quinoxalines: Quinoxalines were synthesized from 2-bromoacetophenones and evaluated for antibacterial activities, highlighting the compound's role in developing antimicrobial agents (Alavi et al., 2017).
- Catalytic Synthesis of Quinolines: A catalytic synthesis of 6-substituted 4-phenyl-2-(2'-pyridyl)quinolines without solvent or metal contamination was explored, showing the utility of similar compounds in synthesizing electronically differentiated ligands (Laguna et al., 2014).
Applications in Material Science
- Liquid Crystals Synthesis: Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines were synthesized and evaluated as liquid crystals, indicating the potential of similar brominated compounds in material science applications (Rodrigues et al., 2019).
Biological and Pharmacological Research
- Antimicrobial and Antimalarial Agents: Novel quinoline-based 1,2,3-triazoles were synthesized and tested for antimicrobial and antimalarial activities, suggesting a potential pathway for developing therapeutic agents using structurally related compounds (Parthasaradhi et al., 2015).
- SARS-CoV-2 Mpro Inhibition: Azaphenantherene derivatives were synthesized and evaluated as inhibitors of SARS-CoV-2 Mpro, highlighting the medicinal chemistry applications of quinoline derivatives in addressing viral diseases (Venkateshan et al., 2020).
特性
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHPLVZBGJSHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)


![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)


![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)
![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)
![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)